Product packaging for S-methyl homocysteine thiolactone(Cat. No.:CAS No. 146446-26-6)

S-methyl homocysteine thiolactone

Cat. No.: B1176432
CAS No.: 146446-26-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

S-methyl homocysteine thiolactone (SMHT) is a cyclic sulfonium compound of significant interest in biochemical and evolutionary research. It is known to be formed from methionine as a result of an error-editing reaction catalyzed by methionyl-tRNA synthetase (MetRS) in Escherichia coli . This reaction involves the enzymatic deacylation of Met-tRNA, leading to the cyclization of methionine into SMHT, illustrating the enzyme's limited ability to discriminate against its cognate amino acid at the editing site designed for non-cognate substrates like homocysteine . A key area of study for SMHT is its role in understanding the evolution of biological methyl donors. Research suggests that in early stages of biotic evolution, SMHT, as a sulfonium compound, may have fulfilled the methyl donor function that is performed by S-adenosylmethionine (SAM) in modern organisms . This hypothesis is supported by existing homologies between methionyl-tRNA synthetase and S-adenosylmethionine synthetase, indicating an evolutionary relatedness between these two proteins . Researchers utilize this compound to probe fundamental questions about the origins of metabolic pathways. This product is for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

146446-26-6

Molecular Formula

C9H13NO5

Synonyms

S-methyl homocysteine thiolactone

Origin of Product

United States

Biosynthesis and Enzymology of Homocysteine Thiolactone and S Methyl Homocysteine Thiolactone

Enzymatic Pathways of Homocysteine Thiolactone Formation

Homocysteine thiolactone is a cyclic thioester of the non-proteinogenic amino acid homocysteine. encyclopedia.pubwikipedia.org Its formation is primarily the result of an error-editing reaction catalyzed by certain aminoacyl-tRNA synthetases. encyclopedia.pubmdpi.comresearchgate.net This process prevents the misincorporation of homocysteine into proteins, a potentially toxic event. nih.gov

Role of Aminoacyl-tRNA Synthetases in Error-Editing Mechanisms

Aminoacyl-tRNA synthetases are essential enzymes that ensure the correct pairing of amino acids with their cognate tRNAs. ebi.ac.uk This two-step reaction involves the activation of the amino acid with ATP to form an aminoacyl-adenylate intermediate, followed by the transfer of the aminoacyl group to the tRNA. However, due to structural similarities, these enzymes can sometimes mistakenly activate non-cognate amino acids. To rectify these errors, many aaRS possess a distinct editing domain that hydrolyzes the misactivated aminoacyl-adenylate or the misacylated tRNA. pnas.org

In the case of homocysteine, which is structurally similar to methionine, it can be erroneously recognized and activated by methionyl-tRNA synthetase (MetRS). encyclopedia.pubmdpi.com Instead of being transferred to a tRNA, the misactivated homocysteine undergoes an intramolecular cyclization, forming homocysteine thiolactone and releasing AMP. encyclopedia.pub This editing pathway effectively prevents homocysteine from entering the translational machinery. mdpi.commdpi.com

Methionyl-tRNA synthetase is the principal enzyme responsible for the synthesis of homocysteine thiolactone in a wide range of organisms, from bacteria like E. coli to eukaryotes, including yeast and mammals. pnas.orgnih.govnih.gov The enzyme's active site has a certain degree of flexibility that allows it to bind homocysteine. Once homocysteine is activated to homocysteine-adenylate, the editing function of MetRS catalyzes the formation of the thiolactone ring. encyclopedia.pubmdpi.com This error-editing process has been demonstrated to occur in vivo in both E. coli and the yeast Saccharomyces cerevisiae. pnas.orgnih.gov Studies have shown that in yeast, for every 500 molecules of methionine incorporated into protein, one molecule of homocysteine is converted to thiolactone. nih.gov Similarly, in E. coli, one molecule of homocysteine is edited for every 109 molecules of methionine incorporated. pnas.org The synthesis of homocysteine thiolactone has also been observed in cultured mammalian cells, including human cervical carcinoma (HeLa), mouse renal adenocarcinoma (RAG), and Chinese hamster ovary (CHO) cells, further implicating MetRS in this crucial proofreading mechanism in higher organisms. nih.govcore.ac.uk

While MetRS is the primary enzyme involved, other aminoacyl-tRNA synthetases can also contribute to homocysteine thiolactone formation, particularly in bacteria. ahajournals.org In E. coli, when supplemented with homocysteine, both isoleucyl-tRNA synthetase (IleRS) and leucyl-tRNA synthetase (LeuRS) have been shown to catalyze the conversion of homocysteine to its thiolactone. mdpi.com This suggests that the editing mechanisms of these synthetases can also recognize and act upon the non-proteinogenic amino acid homocysteine. ahajournals.org Consequently, to completely prevent the formation of homocysteine thiolactone in E. coli cultures supplemented with homocysteine, it is necessary to provide an excess of not only methionine but also isoleucine and leucine. mdpi.com

The ability of aminoacyl-tRNA synthetases to discriminate between cognate and non-cognate amino acids is crucial for translational fidelity. The active site of these enzymes contains specific subsites that recognize the unique side chain of their target amino acid. mdpi.com In the case of MetRS, the active site has a specificity subsite that accommodates the thioether side chain of methionine. mdpi.com However, the structurally similar thiol group of homocysteine can also fit into this site, leading to its erroneous activation. encyclopedia.pub The editing function of MetRS is attributed to a separate thiol-binding site within the catalytic domain. mdpi.commdpi.com The partitioning of the misactivated homocysteine's side chain between the specificity and thiol-binding subsites determines whether it will be edited into thiolactone or incorrectly attached to tRNA. mdpi.com

Formation of S-Methyl Homocysteine Thiolactone from Methionine by Methionyl-tRNA Synthetase

While the primary role of MetRS editing is to prevent homocysteine incorporation, the formation of this compound from methionine has not been explicitly detailed in the provided context. The enzymatic synthesis of homocysteine thiolactone from homocysteine is a well-established error-editing mechanism. ahajournals.org

Regulation of Thiolactone Biosynthesis

The biosynthesis of homocysteine thiolactone is intrinsically linked to the intracellular concentrations of homocysteine and methionine. ahajournals.org An increase in the homocysteine-to-methionine ratio leads to a higher rate of thiolactone synthesis. ahajournals.org This is because higher levels of homocysteine increase the likelihood of it being mistakenly activated by MetRS. Conversely, higher concentrations of methionine competitively inhibit the binding of homocysteine to the MetRS active site, thereby reducing thiolactone formation. ahajournals.orgahajournals.org

Factors that influence the intracellular levels of these amino acids, such as diet and vitamin status, can indirectly regulate thiolactone biosynthesis. For instance, folic acid, which is involved in the remethylation of homocysteine back to methionine, can lower homocysteine levels and increase methionine levels. ahajournals.org This shift in the homocysteine/methionine ratio leads to a decrease in the synthesis of homocysteine thiolactone in endothelial cells. ahajournals.org

Influence of Homocysteine and Methionine Concentrations

The synthesis of homocysteine thiolactone (HTL) is intrinsically linked to the cellular concentrations of homocysteine and methionine. This relationship is primarily governed by the enzyme methionyl-tRNA synthetase (MetRS), which is responsible for attaching methionine to its corresponding transfer RNA (tRNA) during protein synthesis. nih.govmdpi.com

Due to the structural similarity between methionine and homocysteine, MetRS can mistakenly recognize and activate homocysteine. mdpi.com However, instead of incorporating the incorrect amino acid into a growing protein chain, the enzyme possesses a sophisticated error-editing or proofreading mechanism. mdpi.com This editing process results in the cyclization of the activated homocysteine, forming the stable five-membered ring of homocysteine thiolactone. nih.govmdpi.com

Research has demonstrated a direct correlation between the concentration of homocysteine and the rate of HTL synthesis. nih.gov As cellular levels of free homocysteine rise, the likelihood of it being erroneously activated by MetRS increases, leading to a proportional increase in the production of homocysteine thiolactone. nih.gov Conversely, the concentration of methionine, the correct substrate for MetRS, is inversely related to HTL formation. nih.gov Higher levels of methionine effectively outcompete homocysteine for binding to the active site of MetRS, thereby reducing the error rate and subsequent synthesis of HTL. nih.gov

This competitive interplay underscores the importance of maintaining a balanced ratio of methionine to homocysteine within the cell to minimize the production of the potentially toxic HTL. encyclopedia.pub

Click to view table
Table 1: Influence of Amino Acid Concentrations on Homocysteine Thiolactone (HTL) Synthesis
FactorEffect on HTL SynthesisMechanismSource
Increased HomocysteineIncreasesHigher substrate availability for erroneous activation by methionyl-tRNA synthetase (MetRS). nih.govnih.gov
Increased MethionineDecreasesCompetitively inhibits homocysteine binding to MetRS, reducing the error-editing that produces HTL. nih.gov

In a distinct and less common pathway, a related compound, This compound , has been described. This molecule is reportedly formed from methionine, not homocysteine, by methionyl t-RNA synthetase. researchgate.net This specific reaction is suggested to occur preferentially in malignant cells and involves a complex interaction with a form of cobalamin (vitamin B12). researchgate.net

Role of Nutritional Factors (e.g., Folate, B Vitamins) in Metabolic Balance

The cellular balance of homocysteine and methionine is not solely dependent on their direct intake but is heavily influenced by a suite of nutritional cofactors, most notably folate (vitamin B9) and other B vitamins, including vitamin B6 and vitamin B12. nih.gov These vitamins are essential for the two major metabolic pathways that process homocysteine: remethylation and transsulfuration. nih.gov

Remethylation Pathway: This pathway recycles homocysteine back into methionine. It is a critical process for maintaining adequate methionine levels and for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for countless cellular reactions. nih.govnih.gov There are two main remethylation routes:

Folate and Vitamin B12-Dependent Remethylation: The enzyme methionine synthase (MS) utilizes vitamin B12 as a cofactor to transfer a methyl group from 5-methyltetrahydrofolate (the active form of folate) to homocysteine, regenerating methionine. mdpi.comnih.gov This pathway is active in all tissues. encyclopedia.pub

Betaine-Dependent Remethylation: Primarily occurring in the liver and kidneys, the enzyme betaine-homocysteine methyltransferase (BHMT) can also remethylate homocysteine to methionine using betaine (B1666868) (a derivative of choline) as the methyl donor. nih.gov

Transsulfuration Pathway: This pathway irreversibly removes homocysteine from the methionine cycle by converting it into cysteine. This process requires two vitamin B6-dependent enzymes: cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CGL). mdpi.comnih.gov

Deficiencies in folate, vitamin B12, or vitamin B6 disrupt these pathways, leading to an accumulation of homocysteine in the cell—a condition known as hyperhomocysteinemia. researchgate.net For instance, a lack of folate or vitamin B12 impairs the methionine synthase reaction, hindering the primary recycling route of homocysteine. nih.gov Similarly, a vitamin B6 deficiency cripples the transsulfuration pathway. mdpi.com

This resulting elevation in cellular homocysteine directly increases the synthesis of homocysteine thiolactone, as more substrate becomes available for the error-editing function of MetRS. nih.govnih.gov Clinical and experimental studies have shown that diets deficient in folic acid and B vitamins lead to increased levels of N-homocysteinylated proteins, the downstream consequence of elevated HTL. mdpi.com Therefore, adequate intake of these vitamins is crucial for regulating homocysteine levels and, by extension, mitigating the production of homocysteine thiolactone. nih.gov

Click to view table
Table 2: Role of Nutritional Factors in Homocysteine Metabolism and HTL Formation
Nutritional FactorMetabolic RoleEffect of DeficiencyImpact on HTL SynthesisSource
Folate (Vitamin B9)Acts as a methyl donor (as 5-methyltetrahydrofolate) for the remethylation of homocysteine to methionine.Impairs methionine synthase activity, leading to elevated homocysteine.Increases mdpi.comnih.govnih.gov
Vitamin B12 (Cobalamin)Essential cofactor for the methionine synthase enzyme in the remethylation pathway.Reduces methionine synthase efficiency, causing homocysteine to accumulate.Increases mdpi.comnih.govresearchgate.net
Vitamin B6 (Pyridoxine)Cofactor for cystathionine β-synthase (CBS) and cystathionine γ-lyase (CGL) in the transsulfuration pathway.Blocks the conversion of homocysteine to cysteine, leading to its accumulation.Increases mdpi.comnih.gov

Table of Mentioned Compounds

Metabolic Fate and Enzymatic Degradation of Homocysteine Thiolactone

Hydrolysis of Homocysteine Thiolactone to Homocysteine

The enzymatic hydrolysis of homocysteine thiolactone to homocysteine is a crucial detoxification pathway. mdpi.com This process converts the reactive cyclic thioester into the less reactive amino acid, preventing the modification of proteins. mdpi.comnih.gov The hydrolysis of HTL is pH-dependent; at a physiological pH of 7.4, 1 mM of homocysteine thiolactone is hydrolyzed to approximately 0.71 mM of homocysteine within 24 hours. nih.govresearchgate.net Several enzymes with thiolactonase activity have been identified that catalyze this reaction in various organisms.

Bleomycin (B88199) hydrolase (BLMH) is a cytoplasmic aminopeptidase (B13392206) that also possesses thiolactonase activity, playing a key role in detoxifying homocysteine thiolactone by hydrolyzing it to homocysteine. nih.govnih.gov This enzymatic action is considered a protective mechanism against the neurotoxicity induced by HTL. mdpi.comnih.gov

Studies using mice lacking the BLMH gene (Blmh -/-) have provided direct evidence for its physiological function. These mice exhibit significantly higher levels of homocysteine thiolactone in their tissues and urine compared to wild-type mice. nih.gov

Tissue and Urine Levels : Blmh -/- mice had 1.8-fold more Hcy-thiolactone in their urine, 2.3-fold more in their brains, and 2.0-fold more in their kidneys than wild-type animals. nih.gov

Protein Modification : Plasma levels of N-homocysteinylated proteins, which are formed when HTL reacts with protein lysine (B10760008) residues, were elevated in Blmh -/- mice. nih.gov

Neurotoxicity : The incidence of seizures induced by L-Hcy-thiolactone injections was significantly higher in Blmh -/- mice (93.8%) compared to wild-type mice (29.5%), demonstrating that HTL itself, rather than homocysteine, is a neurotoxin and that BLMH protects against this toxicity. nih.gov

These findings underscore the importance of BLMH in intracellularly metabolizing HTL and protecting against its harmful effects. nih.gov

Impact of Bleomycin Hydrolase (BLMH) Deficiency on Homocysteine Thiolactone (HTL) Metabolism in Mice

Comparison of HTL levels and neurotoxic effects between wild-type (Blmh +/+) and BLMH-deficient (Blmh -/-) mice.

ParameterBlmh +/+ (Wild-Type)Blmh -/- (Deficient)Fold Increase in Blmh -/-Reference
Urinary HTL ExcretionBaselineHigher1.8x nih.gov
Brain HTL LevelsBaselineElevated2.3x nih.gov
Kidney HTL LevelsBaselineElevated2.0x nih.gov
Plasma N-Hcy-Protein (Normal Diet)BaselineElevated2.3x nih.gov
Seizure Incidence (L-HTL induced)29.5%93.8%3.2x nih.gov

Paraoxonase 1 (PON1) is a calcium-dependent enzyme synthesized in the liver and associated with high-density lipoprotein (HDL) in the plasma. nih.goveurekaselect.com A key function of PON1 is its ability to hydrolyze and detoxify homocysteine thiolactone in the blood, a function referred to as its thiolactonase or Hcy-thiolactonase (HTase) activity. nih.govnih.gov This activity protects proteins from detrimental N-homocysteinylation. mdpi.comnih.gov

Research has established several key aspects of PON1's role in HTL metabolism:

Correlation of Activities : The hydrolytic activities of PON1 towards Hcy-thiolactone and the organophosphate substrate paraoxon (B1678428) are strongly correlated. nih.gov However, high concentrations of HTL (50 and 100 μM) have been shown to decrease both the paraoxonase and arylesterase activities of purified PON1 in vitro. mui.ac.ir

Genetic Determinants : The thiolactonase activity of PON1 is significantly influenced by polymorphisms in the PON1 gene. Specifically, the PON1-192-RR and PON1-55-LL genotypes are associated with higher HTase activity. eurekaselect.comnih.gov

Physiological Factors : HTase activity is also influenced by other factors. It is negatively correlated with age and, in individuals with the 192-QR genotype, with plasma total homocysteine levels. nih.gov Conversely, it is positively correlated with total cholesterol levels but not with HDL cholesterol. nih.gov

The enzymatic detoxification of HTL by PON1 is a critical protective mechanism against atherosclerosis and other pathologies linked to hyperhomocysteinemia. mdpi.comnih.govbioscientifica.com

Major Determinants of Paraoxonase 1 (PON1) Hcy-Thiolactonase (HTase) Activity in Humans

Factors influencing the ability of PON1 to hydrolyze homocysteine thiolactone.

DeterminantEffect on HTase ActivityReference
PON1-192-RR GenotypeAssociated with high activity eurekaselect.comnih.gov
PON1-55-LL GenotypeAssociated with high activity eurekaselect.comnih.gov
AgeNegative correlation (activity decreases with age) nih.gov
Total CholesterolPositive correlation nih.gov
Plasma Total Homocysteine (in 192-QR subjects)Negative correlation nih.gov

Butyrylcholinesterase (BuChE), also known as plasma cholinesterase, is a serine hydrolase enzyme found in blood plasma. nih.govwikipedia.org Unlike enzymes that hydrolyze homocysteine thiolactone, BuChE's interaction with this metabolite results in the stimulation of its own enzymatic activity. nih.gov

Studies have shown that homocysteine thiolactone acts as a nonessential activator of BuChE. nih.gov Key findings include:

Reversible Activation : Incubation of BuChE with homocysteine thiolactone leads to an immediate and reversible stimulation of the enzyme's activity. The activation is reversible, as removing the thiolactone via dialysis restores BuChE to its original activity level. nih.govresearchgate.net

Mechanism of Activation : The activation is characterized as nonessential, meaning the enzyme can still function without the activator. Structure-activity studies suggest that the unprotonated amino group of the homocysteine thiolactone molecule is the essential feature for this activation. nih.govnih.gov

This interaction is distinct from the hydrolytic detoxification seen with BLMH and PON1, instead representing a modulation of another enzyme's function by homocysteine thiolactone. nih.gov

Plants also possess mechanisms to metabolize homocysteine thiolactone. nih.govnih.gov Research on the yellow lupin (Lupinus luteus) has identified a constitutively expressed homocysteine-thiolactone hydrolase that efficiently degrades the reactive cyclic thioester to homocysteine. nih.govnih.gov

This plant-based enzyme exhibits distinct properties compared to its human counterparts:

Calcium Independence : The plant Hcy-thiolactone hydrolase is fundamentally different from human PON1, as it does not require calcium for its biological activity. nih.gov

Substrate Specificity : It is capable of hydrolyzing a different set of (thio)esters compared to human paraoxonase. nih.gov

The presence of this specific hydrolase indicates that the synthesis and detoxification of homocysteine thiolactone are significant components of homocysteine metabolism in plants, just as they are in mammals. nih.govnih.gov

Renal Excretion of Homocysteine Thiolactone

A primary route for the elimination of homocysteine thiolactone from the human body is through renal excretion. mdpi.comnih.gov The kidney efficiently clears HTL from the blood, a process that is essential for preventing its accumulation and subsequent toxic effects. nih.govresearchgate.net

Studies comparing plasma and urine concentrations highlight the efficiency of this clearance mechanism:

Concentration Gradient : The concentration of homocysteine thiolactone is approximately 100-fold higher in urine (11–485 nmol/L) than in plasma (<0.1–22.6 nmol/L). nih.govresearchgate.net

Clearance Efficiency : The clearance of HTL relative to creatinine (B1669602) is high (0.21–6.96), indicating efficient excretion. nih.govresearchgate.net In contrast, only about 1% of plasma homocysteine is excreted in the urine, with 99% being reabsorbed. For HTL, over 95% of what is filtered by the kidney is excreted. nih.gov

pH Dependence : The urinary concentration of HTL, but not of total homocysteine, is negatively correlated with urinary pH, suggesting that the protonation state of its amino group affects its excretion. nih.gov

This efficient renal clearance represents a major systemic defense against the potential harm caused by the inadvertent reactions of homocysteine thiolactone with proteins. mdpi.comnih.gov

Comparison of Homocysteine Thiolactone (HTL) and Total Homocysteine (Hcy) in Human Plasma and Urine

Data illustrating the role of renal excretion in eliminating HTL.

ParameterHomocysteine Thiolactone (HTL)Total Homocysteine (Hcy)Reference
Plasma Concentration&lt;0.1–22.6 nmol/L- nih.govresearchgate.net
Urine Concentration11–485 nmol/L (~100x higher than plasma)- nih.govresearchgate.net
Contribution to Total Urinary Hcy2.5–28.3%- nih.govresearchgate.net
Contribution to Total Plasma Hcy&lt;0.002–0.29%- nih.govresearchgate.net
Renal Clearance (relative to creatinine)0.21–6.960.001–0.003 nih.govresearchgate.net
Renal Reabsorption~1%~99% nih.gov

Molecular Mechanisms and Biological Consequences of Homocysteine Thiolactone Activity

Protein N-Homocysteinylation: A Key Post-Translational Modification

A primary mechanism through which homocysteine thiolactone exerts its biological effects is via a post-translational modification known as N-homocysteinylation. mdpi.comwikipedia.org This process involves the covalent attachment of a homocysteine moiety to protein molecules, altering their structure and function.

Reaction with Lysine (B10760008) Residues

Homocysteine thiolactone is chemically reactive and readily acylates the free ε-amino groups of lysine residues within proteins. nih.govahajournals.org This reaction forms a stable isopeptide bond, resulting in the N-homocysteinylation of the protein. wikipedia.org The process is a non-enzymatic chemical modification. nih.gov Under physiological conditions (pH 7.4), HTL is relatively stable in an aqueous solution but reacts with nucleophiles like the amino groups of lysine side chains. encyclopedia.pub This modification introduces a new thiol group into the protein, which can significantly impact its properties. nih.gov Studies on human serum albumin (HSA), which has 59 lysine residues, have shown that N-homocysteinylation by HTL derivatives can specifically modify certain lysine residues, such as Lys-199, Lys-174, and Lys-524. nih.gov

Impact on Protein Structure and Function

The addition of a homocysteine molecule to a protein through N-homocysteinylation can lead to significant alterations in its three-dimensional structure and, consequently, its biological function. The introduction of a new thiol group makes the modified protein more susceptible to oxidation, which can lead to the formation of intramolecular disulfide bonds and protein multimerization. mdpi.comnih.gov This alteration in redox status can disrupt the protein's normal folding and lead to the formation of aggregates. mdpi.com For example, N-homocysteinylation of human serum albumin (HSA) causes protein damage and increases the formation of radicals and oligomers. mdpi.com Furthermore, this modification can inactivate enzymes. ahajournals.org The structural changes induced by N-homocysteinylation can impair the protein's ability to interact with its normal binding partners, disrupting cellular signaling pathways and metabolic processes.

Formation of Immunogenic and Toxic N-Homocysteinylated Proteins

The structural alterations resulting from N-homocysteinylation can lead to the formation of proteins that are recognized as foreign by the immune system, thereby triggering an autoimmune response. mdpi.comnih.gov These modified proteins can become immunogenic, leading to the production of autoantibodies. Furthermore, the aggregation of N-homocysteinylated proteins can be toxic to cells and is considered a risk factor for conformational diseases. mdpi.com The accumulation of these toxic protein aggregates is associated with pathologies such as cardiovascular disease and neurodegenerative disorders. wikipedia.org For instance, the N-homocysteinylation of α-synuclein exacerbates its aggregation and neurotoxicity, contributing to the degeneration of dopaminergic neurons in Parkinson's disease. wikipedia.org Similarly, damage to the protein DJ-1 through this modification is also implicated in Parkinson's disease. wikipedia.org

Distinctions from S-Homocysteinylation

It is important to distinguish N-homocysteinylation from another type of protein modification involving homocysteine, known as S-homocysteinylation. While both involve the attachment of homocysteine to a protein, the chemical linkage and specificity differ significantly.

FeatureN-HomocysteinylationS-Homocysteinylation
Reactant Homocysteine Thiolactone (HTL)Homocysteine (Hcy)
Target Residue ε-amino group of LysineSulfhydryl group of Cysteine
Bond Type Amide (isopeptide) bondDisulfide bond
Specificity Specific to homocysteine due to the HTL intermediate. nih.govNot specific to homocysteine; other thiols can form similar disulfide bonds. nih.gov

This table summarizes the key differences between N-homocysteinylation and S-homocysteinylation.

S-homocysteinylation involves the formation of a disulfide bond between the thiol group of homocysteine and a free cysteine residue in a protein. researchgate.net In contrast, N-homocysteinylation is a unique consequence of the formation of homocysteine thiolactone and results in a more stable amide bond. nih.gov While S-homocysteinylation can also alter protein structure and function, the distinct chemical nature of N-homocysteinylation and its link to the reactive HTL metabolite make it a particularly significant factor in the pathology of hyperhomocysteinemia. nih.gov

Cellular and Molecular Pathways Affected by Homocysteine Thiolactone

The consequences of homocysteine thiolactone activity extend beyond individual protein modifications, impacting broader cellular and molecular pathways, including the regulation of gene expression and epigenetic modifications.

Modulation of Gene Expression and Epigenetic Regulation

Homocysteine and its metabolites, including homocysteine thiolactone, can significantly influence gene expression patterns. nih.gov Studies have shown that HTL and N-homocysteinylated proteins can induce pro-atherogenic changes in gene expression in vascular endothelial cells. nih.gov Each metabolite of homocysteine appears to uniquely modulate gene expression, affecting pathways crucial for vascular health. nih.gov

The impact on gene expression is closely linked to epigenetic mechanisms. Homocysteine metabolism is intrinsically connected to the cellular methylation cycle. nih.gov S-adenosylmethionine (SAM), a key methyl donor for DNA and histone methylation, is produced in the methionine cycle, where homocysteine is an intermediate. mdpi.com Elevated homocysteine levels can disrupt this cycle, leading to an accumulation of S-adenosylhomocysteine (SAH), which is an inhibitor of methyltransferases. nih.gov This can alter DNA methylation patterns and histone modifications, which are critical for regulating chromatin structure and gene accessibility. mdpi.comnih.gov

N-homocysteinylation can directly interfere with epigenetic modifications by targeting lysine residues on histones, the proteins around which DNA is wound. mdpi.comencyclopedia.pub The modification of histone lysine residues by HTL can prevent their natural acetylation and methylation, processes that are essential for the dynamic regulation of gene transcription. mdpi.comencyclopedia.pub By altering the epigenetic landscape, homocysteine thiolactone can contribute to the dysregulation of genes involved in various cellular processes, potentially leading to disease states. mdpi.comnih.gov

DNA Methylation and Histone Modification

Homocysteine thiolactone, a reactive cyclic thioester of homocysteine, has been shown to influence epigenetic modifications, including DNA methylation and histone modifications. mdpi.comscispace.commdpi.com These alterations in the epigenetic landscape can have profound effects on gene expression and cellular function.

Homocysteine plays a critical role in the one-carbon pathway, which is essential for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions. nih.govnih.gov Elevated levels of homocysteine can lead to an increase in S-adenosylhomocysteine (SAH), a potent inhibitor of methyltransferases. mdpi.com This inhibition can result in global DNA hypomethylation, a state of reduced methylation across the genome. nih.gov DNA methylation, the addition of a methyl group to cytosine bases, is a key mechanism for gene silencing. mdpi.comyoutube.com Consequently, alterations in DNA methylation patterns due to homocysteine thiolactone can lead to aberrant gene expression. nih.gov

Beyond its impact on DNA methylation, homocysteine thiolactone can directly modify histone proteins. mdpi.comnih.gov Histones are proteins that package DNA into chromatin, and their post-translational modifications, such as acetylation and methylation, play a crucial role in regulating chromatin structure and gene accessibility. mdpi.comyoutube.com Homocysteine thiolactone can react with the lysine residues of histones, a process known as N-homocysteinylation. nih.gov This modification can prevent the normal acetylation and methylation of histone lysine residues, thereby altering the histone code and affecting gene expression. mdpi.com For instance, studies have shown that homocysteine can lead to an increase in the acetylation of histone H3 at lysine 9 (H3K9ac) and affect histone methylation levels in a tissue-specific manner. nih.gov

The interference with both DNA methylation and histone modification pathways by homocysteine thiolactone highlights its potential to broadly disrupt the epigenetic regulation of gene expression, contributing to cellular dysfunction. scispace.comnih.gov

MicroRNA-Mediated Mechanisms

Recent evidence indicates that homocysteine metabolites, including homocysteine thiolactone, can exert their biological effects through the modulation of microRNAs (miRNAs). mdpi.comnih.gov MiRNAs are small, non-coding RNA molecules that regulate gene expression post-transcriptionally by binding to messenger RNA (mRNA) targets, leading to their degradation or translational repression. nih.gov

Studies have demonstrated that homocysteine and its derivatives can alter the expression levels of specific miRNAs involved in key cellular processes. For example, in human umbilical vein endothelial cells (HUVECs), treatment with homocysteine thiolactone has been shown to upregulate several miRNAs, including miR-21, miR-155, miR-216, and miR-320c, which are known to target and downregulate autophagy-related proteins. nih.gov

Furthermore, homocysteine metabolites have been found to upregulate the expression of miR-22-3p and miR-1229-3p. faseb.orgnih.govbiorxiv.org These miRNAs target the mRNA of Plant Homeodomain Finger Protein 8 (PHF8), a histone demethylase. faseb.orgnih.gov By increasing the levels of these miRNAs, homocysteine thiolactone can lead to the suppression of PHF8 expression. nih.govbiorxiv.org The modulation of miRNA expression by homocysteine thiolactone represents a significant mechanism by which it can indirectly regulate the expression of a multitude of genes, thereby influencing various cellular pathways and contributing to pathological conditions. nih.gov

PHF8 and H4K20me1 Epigenetic Regulation

A key molecular target of homocysteine thiolactone's epigenetic effects is the histone demethylase Plant Homeodomain Finger Protein 8 (PHF8). nih.govbiorxiv.org PHF8 is responsible for removing the monomethyl mark from histone H4 at lysine 20 (H4K20me1), a modification generally associated with transcriptional repression. nih.govnih.gov

Homocysteine metabolites, including homocysteine thiolactone and N-homocysteinylated proteins, have been shown to significantly reduce the expression of PHF8. nih.govbiorxiv.org This downregulation of PHF8 leads to an increase in the global levels of H4K20me1. nih.govbiorxiv.org The accumulation of this repressive histone mark, particularly at the promoter regions of specific genes, can alter their transcription. nih.gov

One of the critical downstream targets of this PHF8/H4K20me1 regulatory axis is the mammalian target of rapamycin (B549165) (mTOR) gene. nih.govbiorxiv.org Increased H4K20me1 at the mTOR promoter leads to its transcriptional upregulation. nih.gov This finding directly links the epigenetic modifications induced by homocysteine thiolactone to the dysregulation of a central signaling pathway that governs cell growth, proliferation, and metabolism. nih.govbiorxiv.org The impairment of the PHF8/H4K20me1 pathway by homocysteine thiolactone provides a clear mechanistic link between this compound and the downstream cellular consequences of altered mTOR signaling and autophagy. nih.govnih.gov

Impact on Cellular Signaling Pathways

mTOR Signaling Dysregulation

Homocysteine thiolactone has been identified as a significant disruptor of the mammalian target of rapamycin (mTOR) signaling pathway. nih.govnih.gov mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. youtube.comyoutube.com

The dysregulation of mTOR signaling by homocysteine thiolactone is intricately linked to the epigenetic modifications discussed previously. By downregulating the histone demethylase PHF8 and subsequently increasing the repressive H4K20me1 mark at the mTOR promoter, homocysteine thiolactone leads to the transcriptional upregulation of mTOR. nih.govbiorxiv.org This results in increased expression and phosphorylation of mTOR. faseb.orgnih.gov

Elevated mTORC1 activity, one of the two distinct mTOR complexes, is a key consequence of exposure to homocysteine. nih.gov This activation can occur even in the absence of typical growth factor stimulation. youtube.com The overactivation of mTOR signaling disrupts the delicate balance between anabolic (building up) and catabolic (breaking down) processes within the cell. youtube.com This can lead to inappropriate cell growth and has been implicated in a variety of diseases. youtube.com The chronic upregulation of the mTOR pathway by metabolites like homocysteine thiolactone can contribute to cellular stress and the accumulation of abnormal proteins. nih.gov

Autophagy Inhibition

A major consequence of mTOR signaling dysregulation by homocysteine thiolactone is the inhibition of autophagy. nih.govnih.gov Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and proteins, crucial for maintaining cellular homeostasis. nih.gov

The mTOR pathway is a key negative regulator of autophagy; when mTOR is activated, autophagy is suppressed. youtube.com By upregulating mTOR signaling, homocysteine thiolactone effectively puts a brake on this essential cellular housekeeping process. nih.govnih.gov Studies have shown that treatment with homocysteine thiolactone leads to a decrease in the levels of key autophagy-related proteins such as Beclin-1 (BECN1), ATG5, and ATG7, and a reduction in the lipidated form of LC3 (LC3-II), which is a marker of autophagosome formation. nih.govfaseb.orgnih.gov

This inhibition of autophagy is further compounded by the microRNA-mediated mechanisms initiated by homocysteine thiolactone. The upregulation of specific miRNAs that target and degrade the mRNAs of autophagy-related genes provides another layer of suppression. nih.gov The resulting impairment of autophagy leads to the accumulation of cellular waste, including damaged proteins and organelles, which can contribute to cellular dysfunction and has been linked to various pathologies. nih.govnih.gov

Insulin (B600854) Signaling Inhibition

Homocysteine thiolactone has been demonstrated to interfere with and inhibit the insulin signaling pathway. nih.govnih.govbioscientifica.com This pathway is critical for regulating glucose metabolism, as well as cell growth and proliferation. youtube.com

Research has shown that exposure to homocysteine thiolactone can significantly inhibit the insulin-stimulated tyrosine phosphorylation of the insulin receptor β-subunit and its primary substrates, such as insulin receptor substrate-1 (IRS-1). nih.govbioscientifica.com This initial step is crucial for the downstream propagation of the insulin signal. youtube.com The inhibition of IRS phosphorylation prevents its association with and activation of phosphatidylinositol 3-kinase (PI3K), a central enzyme in the insulin signaling cascade. nih.govbioscientifica.com

The impairment of the PI3K pathway has several downstream consequences. It leads to reduced phosphorylation and activation of Akt (also known as protein kinase B), a key mediator of many of insulin's metabolic effects. youtube.com Consequently, processes such as insulin-mediated glycogen (B147801) synthesis and the translocation of glucose transporter 4 (GLUT4) to the cell membrane are inhibited. nih.govbioscientifica.comyoutube.com Furthermore, homocysteine thiolactone has been found to prevent the insulin-mediated phosphorylation of other important signaling molecules, including mitogen-activated protein kinase (MAPK), glycogen synthase kinase-3 (GSK-3), and p70 S6K. nih.gov This broad inhibition of insulin signaling can lead to a state of insulin resistance, where cells become less responsive to the effects of insulin. nih.govbioscientifica.com Studies suggest that this effect is mediated, at least in part, by an increase in oxidative stress. nih.govnih.gov

Table of Research Findings on S-methyl homocysteine thiolactone's Biological Impact

CategorySpecific EffectKey Molecules AffectedObserved Consequence
Epigenetic RegulationDNA MethylationS-adenosylmethionine (SAM), S-adenosylhomocysteine (SAH), DNA methyltransferasesPotential for global DNA hypomethylation and aberrant gene expression. mdpi.comnih.gov
Epigenetic RegulationHistone ModificationHistone H3, Histone H4N-homocysteinylation of lysine residues, preventing normal acetylation and methylation. mdpi.comnih.gov
Epigenetic RegulationMicroRNA-Mediated MechanismsmiR-21, miR-155, miR-216, miR-320c, miR-22-3p, miR-1229-3pUpregulation of specific miRNAs leading to downregulation of target genes involved in autophagy and PHF8 expression. nih.govnih.govbiorxiv.org
Epigenetic RegulationPHF8 and H4K20me1 RegulationPHF8, H4K20me1Reduced PHF8 expression, leading to increased H4K20me1 and subsequent upregulation of mTOR. nih.govbiorxiv.org
Cellular SignalingmTOR Signaling DysregulationmTOR, mTORC1Upregulation and overactivation of mTOR signaling, disrupting cellular metabolism and growth. nih.govnih.gov
Cellular SignalingAutophagy InhibitionBeclin-1, ATG5, ATG7, LC3-IISuppression of autophagy, leading to accumulation of cellular waste. nih.govnih.gov
Cellular SignalingInsulin Signaling InhibitionInsulin receptor, IRS-1, PI3K, Akt, MAPK, GSK-3, p70 S6KImpaired insulin signal transduction, leading to insulin resistance. nih.govnih.govbioscientifica.com
Cholinesterase Activity Modulation (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Homocysteine thiolactone, a cyclic metabolite of homocysteine, has been shown to modulate the activity of human cholinesterases, which are crucial enzymes in the regulation of the cholinergic system. nih.gov Unlike homocysteine itself, which has no significant effect on these enzymes, homocysteine thiolactone exhibits contrasting effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govresearchgate.net

Research indicates that homocysteine thiolactone acts as a slow, irreversible inhibitor of human AChE. nih.govnih.gov This inactivation is time-dependent and could not be reversed by dialysis, suggesting a stable, irreversible interaction with the enzyme. nih.gov The mechanism of this inhibition is attributed to the thioester linkage within the homocysteine thiolactone molecule. nih.govnih.gov However, the rate of this inactivation is relatively slow, with a second-order rate constant (ka) of 11 M-1 min-1. nih.gov This is significantly slower—by about 100,000-fold—than the inhibition caused by pseudo-irreversible inhibitors like physostigmine. nih.gov

Conversely, homocysteine thiolactone and some of its analogs have been found to significantly enhance the activity of human BuChE. nih.govnih.gov Structure-activity relationship studies suggest that the unprotonated amino group of homocysteine thiolactone is the key feature responsible for this activation of BuChE. nih.govnih.gov The sustained stimulation of BuChE by homocysteine thiolactone could lead to decreased levels of acetylcholine, a neurotransmitter implicated in the pathology of Alzheimer's and vascular diseases. nih.gov This differential modulation of cholinesterase activity, particularly the activation of BuChE, is considered a potential mechanism through which elevated homocysteine levels may exert their adverse effects. nih.govnih.gov

Table 1: Effects of Homocysteine Thiolactone on Cholinesterase Activity

Enzyme Effect of Homocysteine Thiolactone Key Molecular Feature Responsible Reference
Acetylcholinesterase (AChE) Slow, irreversible inhibition Thioester linkage nih.govnih.gov
Butyrylcholinesterase (BuChE) Significant activation/stimulation Unprotonated amino group nih.govnih.gov

Induction of Oxidative Stress and Excitotoxicity (Mechanisms in vitro/models)

Homocysteine thiolactone is implicated in the induction of oxidative stress and excitotoxicity, which are considered key pathways for its toxic effects. mdpi.com In vitro studies using various cell models have demonstrated that homocysteine thiolactone can promote cellular senescence and oxidative stress. researchgate.netnih.gov

In human umbilical vein endothelial cells (HUVECs), treatment with homocysteine thiolactone has been shown to increase intracellular superoxide (B77818) and hydrogen peroxide levels. researchgate.netnih.gov This is accompanied by an increase in mitochondrial peroxynitrite. researchgate.net The induction of oxidative stress by homocysteine thiolactone in these cells is also linked to the promotion of cell senescence, as evidenced by increased senescence-associated β-galactosidase staining and elevated expression of senescence markers like p53 and p16. researchgate.netnih.gov The oxidative effects in endothelial cells can be mitigated by antioxidants such as N-acetyl-cysteine (NAC) and tempol. researchgate.netnih.gov

One of the proposed mechanisms for homocysteine thiolactone-induced oxidative stress involves nitrosative stress. nih.gov It can trigger the S-nitrosylation of GTP cyclohydrolase 1 (GCH1), an enzyme critical for vascular function, leading to its inhibition and subsequent endothelial cell senescence. nih.gov The modification of proteins through N-homocysteinylation, a process where homocysteine thiolactone reacts with protein lysine residues, can also lead to a redox imbalance. mdpi.com This modification alters the function of antioxidant enzymes like superoxide dismutase, catalase, and glutathione (B108866) peroxidase, and the formation of thiol groups changes the protein's redox status, potentially increasing the formation of reactive oxygen and nitrogen species. mdpi.com

Furthermore, homocysteine thiolactone is considered more potent than homocysteine in inducing cellular stress. uoa.gr It has been shown to induce apoptosis at significantly lower concentrations than homocysteine and is more effective at inducing endoplasmic reticulum (ER) stress. uoa.gr The neurotoxicity associated with homocysteine has been linked to its dual actions at the N-methyl-D-aspartate (NMDA) receptor, a mechanism central to excitotoxicity. uoa.gr

Table 2: In Vitro Effects of Homocysteine Thiolactone on Oxidative Stress Markers

Cell Model Marker of Oxidative Stress Observed Effect Reference
Human Umbilical Vein Endothelial Cells (HUVECs) Intracellular Superoxide Increased researchgate.netnih.gov
Human Umbilical Vein Endothelial Cells (HUVECs) Intracellular Hydrogen Peroxide (H2O2) Increased researchgate.netnih.gov
Human Umbilical Vein Endothelial Cells (HUVECs) Mitochondrial Peroxynitrite Increased researchgate.net
Human Umbilical Vein Endothelial Cells (HUVECs) Senescence-associated β-galactosidase Increased researchgate.netnih.gov
Human Umbilical Vein Endothelial Cells (HUVECs) p53 and p16 gene expression Increased researchgate.netnih.gov

Analytical Methodologies for Research on Homocysteine Thiolactone

Chromatographic Techniques

Chromatography stands as a cornerstone for the analysis of HTL, offering the necessary separation and selectivity to distinguish the analyte from interfering substances in complex biological samples. nih.gov High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis (CE) are the most prominently used techniques. nih.gov

High Performance Liquid Chromatography (HPLC) with various detection methods (UV, Fluorescence, Mass Spectrometry)

HPLC is the most widely applied technique for the bioanalysis of homocysteine thiolactone. nih.govresearchgate.net It allows for the analysis of polar and thermally labile compounds and can be coupled with various detectors to achieve high sensitivity and selectivity. researchgate.net

UV Detection: A straightforward approach for HTL quantification involves HPLC with ultraviolet (UV) detection. nih.gov HTL exhibits a UV absorbance maximum at 240 nm, which allows for its direct detection. nih.gov This method has been used to quantify HTL in biological samples after separation from macromolecules via ultrafiltration and further purification on a reverse-phase or cation-exchange micro-bore column, with a detection sensitivity of 5 pmol. nih.gov Another HPLC-UV method involves derivatization with 1-benzyl-2-chloropyridinium (B76325) bromide, creating a derivative that is monitored at 316 nm. researchgate.netnih.gov This method, using a Zorbax SB-C18 column, achieves separation in under 6 minutes and has a limit of quantification (LOQ) of 100 nmol/L in urine. researchgate.netnih.gov

Fluorescence Detection: To enhance sensitivity, fluorescence detection is often employed, typically requiring a derivatization step. A sensitive method for the simultaneous monitoring of HTL and homocysteine (Hcy) involves isocratic ion-pairing and reversed-phase chromatography. nih.gov In this method, the lactone ring of HTL is cleaved by an alkali to produce Hcy, which then reacts with ortho-phthalaldehyde (OPA) to form a stable fluorescent derivative. nih.govglobalauthorid.com This approach can detect as little as 200 fmol of HTL. nih.gov Another HPLC-fluorescence method also uses OPA for on-column derivatization prior to analysis. nih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity for HTL quantification. nih.govzivak.com One validated method utilizes a ZIC Hydrophilic Interaction Liquid Chromatography (HILIC) column with a gradient elution, allowing for the quantification of HTL in human plasma within 5 minutes. nih.gov This LC-MS/MS method demonstrated good linearity in a range of 0.5-32.5 nmol/ml. nih.gov Another robust LC-MS/MS assay for urinary HTL uses a HILIC separation and homoserine lactone as an internal standard, achieving a limit of quantification of 20 nmol/L. nih.gov

Detection MethodKey FeaturesColumn TypeDerivatization AgentSensitivity / LOQReference
UVDirect detection at 240 nm after ultrafiltration.Reverse Phase or Cation ExchangeNone5 pmol nih.gov
UVDetection at 316 nm; analysis of urine.Zorbax SB-C181-benzyl-2-chloropyridinium bromide100 nmol/L researchgate.netnih.gov
FluorescenceSimultaneous analysis of HTL and Hcy in cell cultures.Ion-pairing and Reversed-phaseortho-phthalaldehyde (OPA)200 fmol nih.gov
FluorescenceOn-column derivatization for urinary HTL.Reversed-phase (RP)ortho-phthalaldehyde (OPA)20_nmol/L nih.gov
Mass Spectrometry (MS/MS)Analysis in human plasma; 5-minute elution.ZIC HILICNoneLinearity: 0.5-32.5 nmol/ml nih.gov
Mass Spectrometry (MS/MS)Analysis in human urine; uses internal standard.Hydrophilic Interaction (HILIC)None20 nmol/L nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

GC-MS is another powerful technique for the selective detection and quantification of HTL, although it necessitates a derivatization step to increase the analyte's volatility. nih.govnih.gov A reliable GC-MS method was developed for determining HTL in human urine by converting it into its volatile isobutyl chloroformate derivative. nih.govsigmaaldrich.com This procedure allows for quantification in a linear range of 0.01-0.20 nmol/mL, with a limit of quantification (LOQ) of 0.01 nmol/mL. nih.govsigmaaldrich.com Another GC-MS assay for HTL in human saliva and urine involves extraction followed by derivatization with N-trimethylsilyl-N-methyl trifluoroacetamide (B147638) (MSTFA) and trimethylchlorosilane (TMCS). nih.gov This method quantifies HTL in a linear range from 0.05 to 1 µmol/L, with an LOQ of 0.05 µmol/L. nih.gov

Sample MatrixDerivatization AgentLinear RangeLimit of Quantification (LOQ)Reference
Human UrineIsobutyl chloroformate0.01-0.20 nmol/mL0.01 nmol/mL nih.govsigmaaldrich.com
Human Saliva and UrineN-trimethylsilyl-N-methyl trifluoroacetamide (MSTFA) and trimethylchlorosilane (TMCS)0.05-1 µmol/L0.05 µmol/L nih.gov

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and low operational costs for HTL analysis. nih.gov It provides a practical alternative to techniques like SDS-PAGE for monitoring processes such as HTL-induced protein aggregation. nih.gov A simple and sensitive capillary zone electrophoresis (CZE) method combined with single-drop microextraction (SDME) has been developed for determining HTL in human urine. nih.gov This method uses a phosphate (B84403) buffer as the background electrolyte and allows for UV detection of HTL at 240 nm, achieving an effective separation in about 6 minutes. nih.gov The LOQ for HTL in urine with this method is 50 nM. nih.gov CE with UV detection has also been used to monitor the inhibition of HTL-induced protein oligomerization, demonstrating rapid analysis times of approximately 1.5 minutes. nih.gov

Spectrometric and Spectrophotometric Approaches

Direct spectrophotometric methods can be utilized for the detection of HTL, leveraging its intrinsic UV absorption properties. As mentioned, HTL has a characteristic UV absorbance maximum at 240 nm, which can be monitored for quantification purposes, particularly after chromatographic separation. nih.gov

Flow-based methods using fluorimetric detection have also been developed. One such automated method based on zone fluidics allows for the simultaneous determination of homocysteine and HTL. mdpi.com In this system, HTL is hydrolyzed online in an alkaline medium to yield homocysteine, which then reacts with o-phthalaldehyde (B127526) to produce a fluorescent compound detected at an emission wavelength of 480 nm. mdpi.com This method can quantify as low as 100 nmol L−1 of the analytes. mdpi.com

Derivatization Strategies for Enhanced Detection in Research

Derivatization is a key strategy to improve the analytical characteristics of HTL, enhancing its detectability, volatility, or chromatographic behavior. nih.govresearchgate.net This is particularly crucial for achieving high sensitivity in complex biological matrices.

For HPLC-Fluorescence: The most common derivatizing agent is o-phthalaldehyde (OPA). nih.govnih.govmdpi.com OPA reacts with the primary amine group of homocysteine (formed from the alkaline hydrolysis of HTL) to create a highly fluorescent isoindole derivative, significantly lowering detection limits. nih.govmdpi.com

For HPLC-UV: To enhance UV detection, 1-benzyl-2-chloropyridinium bromide has been used as a derivatizing agent. It reacts with HTL to form a UV-absorbing 2-S-pyridinium derivative that can be monitored at a higher wavelength (316 nm), improving selectivity. researchgate.netnih.gov Another agent, 2-chloro-1-methylquinolinium tetrafluoroborate, is used to form 2-S-quinolinium derivatives for UV detection at 355 nm. nih.gov

For GC-MS: To make HTL sufficiently volatile for gas chromatography, silylation is a common approach. A combination of N-trimethylsilyl-N-methyl trifluoroacetamide (MSTFA) and trimethylchlorosilane (TMCS) is used to create a silyl (B83357) derivative of HTL. nih.gov Another strategy involves derivatization with isobutyl chloroformate. nih.govsigmaaldrich.com

Immunochemical Methods (e.g., Antibodies against N-Homocysteinylated Proteins)

Homocysteine thiolactone can react with the ε-amino groups of lysine (B10760008) residues in proteins, a process known as N-homocysteinylation. nih.govnih.gov The resulting N-homocysteinylated proteins (N-Hcy-proteins) can be detected using immunochemical methods, providing an indirect way to study the biological activity of HTL.

Polyclonal rabbit antibodies have been generated that specifically recognize the Nε-Hcy-Lys epitope on these modified proteins. nih.gov These antibodies have been successfully used in dot-blot assays and for the immunohistochemical detection of N-Hcy-proteins in biological samples. nih.gov For instance, these antibodies have been used to detect N-Hcy-proteins in myocardium and aorta samples from cardiac surgery patients and in the aortic lesions of hyperhomocysteinemic mice, demonstrating good sensitivity and specificity. nih.gov This immunochemical approach is valuable for detecting and monitoring the presence of these modified proteins in tissues, offering insights into the pathological consequences of elevated HTL levels. nih.gov

Sample Preparation Techniques for Thiolactone Analysis in Research

The accurate analysis of homocysteine thiolactone (HTL) in biological matrices is contingent upon effective sample preparation. This crucial step aims to isolate HTL from interfering substances, concentrate the analyte, and prepare it for instrumental analysis. Due to the complexity of biological samples such as plasma, urine, and cell cultures, a multi-step approach is often necessary. nih.govresearchgate.net

Initial separation of HTL from high-molecular-weight compounds like proteins is a common first step. nih.govepa.gov Ultrafiltration is a widely employed technique for this purpose, effectively removing macromolecules and providing a cleaner sample for subsequent analysis. nih.govepa.gov

Following initial separation, various extraction and purification techniques are utilized to further isolate and concentrate the HTL. One established method involves selective extraction with an organic solvent mixture, such as chloroform/methanol, after ultrafiltration. epa.gov Solid-phase extraction (SPE) is another common approach. For instance, at acidic pH levels, the positively charged HTL can be effectively captured and then eluted from a C18 sorbent, facilitating its separation from other sample components. researchgate.net

For studies focusing on protein-bound homocysteine (N-linked Hcy), a hydrolysis step is required. Acid hydrolysis under reducing conditions is used to liberate the N-linked homocysteine, which is conveniently converted into homocysteine thiolactone for quantification. uoa.gr

In more advanced automated methods, sample preparation is integrated directly into the analytical workflow. One such method uses fluorosurfactant-capped gold nanoparticles for the specific separation of homocysteine from HTL in mixtures. The nanoparticles selectively aggregate with homocysteine, allowing the remaining HTL in the solution to be analyzed. nih.gov This technique is particularly useful for the simultaneous determination of both compounds. nih.gov

Derivatization is another key aspect of sample preparation, especially for enhancing detection sensitivity and improving chromatographic performance. For gas chromatography-mass spectrometry (GC-MS) analysis, pre-column derivatization with agents like heptafluorobutyric anhydride (B1165640) is necessary to increase the volatility of HTL. uoa.gr For high-performance liquid chromatography (HPLC) with fluorescence detection, post-column derivatization with reagents such as o-phthaldialdehyde (OPA) is a common strategy to create a fluorescent product that can be detected with high sensitivity. nih.govepa.gov

The table below summarizes various sample preparation techniques used in homocysteine thiolactone research.

Technique Purpose Sample Type Follow-up Analysis Reference
UltrafiltrationRemoval of macromolecules (e.g., proteins)Plasma, Cell CulturesHPLC nih.govepa.gov
Liquid-Liquid ExtractionSelective extraction of HTLPlasmaHPLC epa.gov
Solid-Phase ExtractionPurification and concentration of HTLGeneral Biological SamplesHPLC researchgate.net
Acid HydrolysisRelease of N-linked Hcy as HTLProteinsHPLC uoa.gr
Gold Nanoparticle AggregationSelective separation of Hcy from HTLAqueous Solutions, UrineFluorimetric Detection nih.gov
Chemical DerivatizationEnhance volatility or enable fluorescencePlasma, General Biological SamplesGC-MS, HPLC epa.govuoa.gr

The following table details specific research findings related to these analytical methodologies.

Methodology Detection Principle Sample Matrix Limit of Detection/Quantification Key Findings/Notes Reference
HPLC with UV DetectionUV Absorbance at 240 nmBacteria, Yeast, Cultured Human Cells, PlasmaSensitivity of 5 pmolA direct assay for HTL after ultrafiltration and HPLC separation. nih.gov
HPLC with Fluorescence DetectionPost-column derivatization with o-phthaldialdehydeHuman Plasma0.36 nM (LOD)Plasma HTL levels in 60 healthy subjects ranged from undetectable to 34.8 nM. epa.gov
GC-MSPre-column derivatization with heptafluorobutyric anhydridePlasma1.7 nmol/L (LOD), 5.2 nmol/L (LOQ)Uses deuterated HTL as an internal standard for accurate quantification. uoa.gr
Zone Fluidics with Fluorimetric DetectionOn-line hydrolysis and derivatization with o-phthalaldehydeAqueous Solutions, Urine100 nmol L⁻¹An automated method for simultaneous analysis of homocysteine and HTL. nih.gov
Cation-Exchange HPLCQuantification of HTL released from proteinsProteinsDetects as little as 0.04 mol % N-linked HcyMeasures N-homocysteinylation of proteins after an acid hydrolysis step. uoa.gr

Synthetic Methodologies for Research Applications

Enzymatic Synthesis of S-Adenosyl-L-Homocysteine and Analogs from Racemic Homocysteine Thiolactone for Biocatalysis Research

The enzymatic synthesis of S-adenosyl-L-homocysteine (SAH) and its analogs from racemic homocysteine thiolactone represents a significant advancement in biocatalysis. rsc.orgresearchgate.net This methodology transforms SAH from a mere byproduct into a valuable and often expensive reagent for research. rsc.orgresearchgate.net S-adenosyl methionine (SAM)-dependent methyltransferases are powerful tools in the biocatalytic synthesis of complex molecules due to their high selectivity. rsc.orgresearchgate.net Recent progress has broadened the use of these enzymes for preparative biocatalysis. rsc.orgresearchgate.net

A notable development is a one-pot synthesis method that starts with racemic homocysteine thiolactone and adenosine (B11128). rsc.orgresearchgate.net This process is catalyzed by a combination of three key enzymes: recombinant α-amino-ε-caprolactam racemase, bleomycin (B88199) hydrolase, and SAH hydrolase. rsc.org The reaction is driven to completion by the irreversible and stereoselective hydrolysis of the thiolactone, which is followed by the thermodynamically favorable condensation of homocysteine with adenosine. rsc.orgresearchgate.net This efficient method can be used to supply preparative methylation reactions with SAH as a cofactor and to create and screen S-nucleosyl homocysteine derivatives in the search for more stable SAM analogs. rsc.orgresearchgate.net

Enzymes in the One-Pot Synthesis of S-Adenosyl-L-Homocysteine (SAH)

EnzymeRole in Synthesis
α-amino-ε-caprolactam racemaseRacemization of homocysteine thiolactone
Bleomycin hydrolaseStereoselective hydrolysis of L-homocysteine thiolactone
SAH hydrolaseCondensation of L-homocysteine and adenosine to form SAH

Chemical Synthesis of Thiolactone Derivatives for Research Probes

Chemical synthesis provides a versatile platform for creating a wide array of homocysteine thiolactone derivatives that serve as valuable research probes. These probes are instrumental in studying cellular functions and biological pathways. nih.gov

One area of application is the development of acidic derivatives of homocysteine thiolactone to be used as anionic linkers. nih.gov By acylating the nitrogen of homocysteine thiolactone with groups containing acidic functionalities, derivatives such as succinyl, carboxymethylglutaryl, 3-phosphonopropionyl, and 3-sulfopropionyl homocysteine thiolactone have been synthesized. nih.gov These thiolactones can introduce a thiol group into proteins, such as the outer membrane protein complex of Neisseria meningitidis, enabling the attachment of electrophilic ligands. nih.gov A key advantage of these acidic derivatives is that they introduce a negative charge at neutral pH, which can help to neutralize excess positive charges when attaching lysine- and arginine-rich peptides, thereby preventing precipitation of the protein conjugate. nih.gov

Another example of a homocysteine thiolactone derivative used as a research probe is thiolactomide. nih.govjmb.or.kr This novel derivative was isolated from a culture extract of the soil-derived Streptomyces sp. RK88-1441, along with the known compound N-acetyl homocysteine thiolactone. nih.govjmb.or.kr Research has shown that both thiolactomide and N-acetyl homocysteine thiolactone exhibit neuroprotective activity against neurotoxicity induced by 6-hydroxydopamine (6-OHDA) in neuroblastoma cells by inhibiting the generation of hydrogen peroxide. nih.govjmb.or.kr These findings highlight their potential as biochemical tools for investigating neurodegenerative processes. nih.gov

Synthesized Homocysteine Thiolactone Derivatives and Their Research Applications

DerivativeSynthetic ApproachResearch Application
Acidic Derivatives (e.g., succinyl, 3-phosphonopropionyl)Chemical acylation of homocysteine thiolactoneAnionic linkers for protein conjugation; introduction of thiol functionality. nih.gov
ThiolactomideIsolation from Streptomyces sp. cultureNeuroprotective activity probe; investigation of 6-OHDA-mediated neurotoxicity. nih.govjmb.or.kr
N-acetylhomocysteine thiolactoneChemical Synthesis / Isolation from Streptomyces sp.Neuroprotective activity probe; mucolytic and muco-regulating drug research. nih.govnih.govjmb.or.kr

Future Directions and Research Perspectives

Elucidation of Remaining Unclear Mechanisms

A primary focus for future research will be to unravel the fundamental biochemical pathways and mechanisms associated with S-methyl homocysteine thiolactone. While the synthesis of methyl homocysteine thiolactone from methionine by methionyl-tRNA synthetase has been described, its subsequent fate and interactions are not well understood. researchgate.net Key questions that need to be addressed include its precise metabolic origins, its stability in biological systems, and its interactions with other molecules.

A significant gap in the current understanding is how the S-methylation of the homocysteine thiolactone ring influences its reactivity compared to its unmethylated counterpart, homocysteine thiolactone. The presence of the methyl group on the sulfur atom is expected to alter the electrophilic nature of the thioester bond and the nucleophilicity of the sulfur atom itself, thereby dictating its biological activity.

Key Research Questions for Elucidating Mechanisms:

Research QuestionRationalePotential Approach
What are the specific enzymatic pathways responsible for the synthesis and degradation of this compound in vivo?Understanding its metabolic turnover is fundamental to understanding its physiological and pathological roles.Metabolomic analysis of cells and tissues under various conditions, coupled with genetic and proteomic studies to identify key enzymes.
How does S-methylation affect the chemical reactivity of the thiolactone ring towards nucleophiles like amino groups of proteins?This will determine its potential for protein modification (homocysteinylation), a key mechanism of homocysteine thiolactone toxicity. mdpi.comnih.govIn vitro reactivity studies with model proteins and amino acids, analyzed by mass spectrometry and other spectroscopic techniques.
What is the role of this compound in cellular signaling and oxidative stress?Homocysteine and its thiolactone are known to induce oxidative stress and apoptosis. mdpi.comnih.gov It is crucial to determine if the S-methylated form shares these properties.Cellular assays to measure reactive oxygen species (ROS) production, apoptosis markers, and the activation of stress-related signaling pathways.
Does this compound interact with cellular membranes and influence their properties?The lipophilicity of the molecule may be altered by S-methylation, potentially affecting its cellular uptake and localization.Studies using model membrane systems and advanced imaging techniques to track its distribution within cells.

Identification of Novel Molecular Targets

A critical avenue of future investigation is the identification of specific molecular targets of this compound. The toxicity of homocysteine thiolactone is largely attributed to its ability to modify proteins, particularly by reacting with the ε-amino groups of lysine (B10760008) residues, a process termed N-homocysteinylation. mdpi.comnih.gov This modification can alter protein structure, function, and susceptibility to aggregation. nih.gov It is imperative to determine if this compound has a similar or distinct profile of protein targets.

Furthermore, the potential for this compound to interact with other biological molecules, such as nucleic acids or lipids, remains an open question. The identification of its molecular targets will be instrumental in linking this specific metabolite to cellular dysfunction and disease pathogenesis.

Potential Molecular Targets for Investigation:

Target ClassRationaleProposed Research Strategy
Proteins To determine if this compound causes protein modification and to identify the specific proteins affected.Proteomic screening using affinity-based probes or mass spectrometry to identify modified proteins in cell models and biological fluids.
Enzymes To investigate if this compound can act as an inhibitor or modulator of key enzymes in metabolic pathways.Enzyme kinetic assays with purified enzymes involved in homocysteine metabolism and related pathways.
Receptors To explore the possibility that this compound may bind to and activate or inhibit specific cellular receptors.Receptor binding assays and functional studies in cells expressing candidate receptors.
Nucleic Acids To assess the potential for this compound to cause DNA or RNA damage or to influence epigenetic modifications.In vitro and in-cell studies to detect nucleic acid adducts and to analyze changes in DNA methylation and histone modifications.

Development of Advanced Research Tools and Methodologies

Progress in understanding the biology of this compound is contingent upon the development of sensitive and specific tools for its detection and quantification. Currently, there is a lack of established methods for the routine analysis of this compound in biological samples.

Future efforts should focus on creating robust analytical techniques, as well as novel chemical probes to visualize and track the molecule within cells and tissues. These tools will be indispensable for elucidating its metabolic pathways, identifying its molecular targets, and assessing its clinical relevance.

Needed Research Tools and Methodologies:

Tool/MethodologyPurposePotential Development Approach
Quantitative Analytical Methods To accurately measure the concentration of this compound in plasma, urine, and tissues.Development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays, similar to those developed for homocysteine thiolactone. nih.gov
Chemical Probes To enable the visualization of this compound localization and interactions in living cells.Synthesis of fluorescently or isotopically labeled analogs of this compound for use in advanced microscopy and imaging mass spectrometry.
Specific Antibodies To develop immunoassays for the detection of this compound and proteins modified by it.Generation of monoclonal or polyclonal antibodies that specifically recognize the this compound moiety.
In Vitro Synthesis Methods To produce pure this compound for use as a standard in analytical studies and for in vitro experiments.Optimization of chemical synthesis protocols for the efficient and scalable production of the compound. nih.gov

Exploring Evolutionary and Comparative Biochemistry of Thiolactones

Placing this compound within a broader evolutionary and biochemical context can provide valuable insights into its function. The study of thiolactones across different species and their evolutionary history can reveal conserved functions and pathways.

Comparative biochemical studies can help to understand why certain organisms produce specific thiolactone derivatives and what advantages this might confer. For instance, the presence of this compound in certain species but not others could point to unique metabolic adaptations.

Areas for Evolutionary and Comparative Research:

Research AreaKey QuestionsApproach
Phylogenetic Distribution In which organisms can this compound be found? Is its presence correlated with specific metabolic capabilities or environmental niches?Comparative metabolomic analysis across a wide range of species from different kingdoms of life.
Enzyme Evolution How did the enzymes involved in the synthesis and metabolism of this compound evolve? What are their evolutionary relationships to other enzymes?Bioinformatic analysis of enzyme sequences and structures, and functional characterization of orthologous enzymes from different species.
Functional Conservation Are the biological roles of this compound conserved across different species? Does it have different functions in different organisms?Comparative functional genomics and experimental studies in model organisms where the compound is present.
Prebiotic Chemistry Could this compound or related thiolactones have played a role in the origin of life?Investigating the potential for abiotic synthesis of such compounds under prebiotic conditions. dntb.gov.ua

Q & A

Q. What are the metabolic pathways leading to the formation and degradation of HCTL in human cells?

HCTL is synthesized via an error-editing reaction catalyzed by methionyl-tRNA synthetase, which misincorporates homocysteine (Hcy) into methionyl-tRNA, forming the thiolactone . Degradation occurs through hydrolysis by paraoxonase 1 (PON1), which converts HCTL back to Hcy, or via non-enzymatic incorporation into proteins through lysine residue acylation . Elevated HCTL levels are linked to impaired folate/vitamin B12 metabolism and mutations in cystathionine β-synthase .

Q. What methodologies are recommended for quantifying HCTL in biological samples?

Gas chromatography/mass spectrometry (GC/MS) and enzymatic assays using recombinant PON1 are gold standards for detecting HCTL in plasma and urine . Colorimetric gold nanoparticle sensors have also been developed to monitor N-homocysteinylated proteins, a downstream marker of HCTL reactivity . Urinary excretion studies require normalization to creatinine levels to account for renal clearance variability .

Q. Which experimental models are suitable for assessing HCTL cytotoxicity?

  • In vitro : Human umbilical vein endothelial cells (HUVECs) treated with 0.25–1 mM HCTL for 3–24 hours, with viability assessed via MTT assays .
  • In vivo : Rodent models injected with 5.5–11.0 mM/kg HCTL to study seizures or cardiac toxicity . Dose-dependent apoptotic effects (e.g., caspase-3 activation, DNA fragmentation) are measurable in HL-60 cells .

Q. How does HCTL contribute to protein homocysteinylation, and what are its pathological implications?

HCTL acylates lysine ε-amino groups in proteins, altering their structure/function. For example, homocysteinylated fibrinogen forms clots resistant to fibrinolysis, increasing thrombosis risk . In endothelial cells, this modification disrupts nitric oxide signaling, promoting atherosclerosis . Detection involves immunoblotting with anti-N-Hcy-protein antibodies or mass spectrometry .

Advanced Research Questions

Q. What mechanisms underlie HCTL-induced inhibition of Na+,K+-ATPase in cardiac tissue?

HCTL (≥1 × 10⁻³ M) reduces Na+,K+-ATPase activity in chicken embryo cardiac explants, mimicking hyperhomocysteinemia. Co-treatment with ouabain (a Na+,K+-ATPase inhibitor) exacerbates toxicity, suggesting HCTL disrupts ion homeostasis by binding to the enzyme’s α-subunit . Kinetic studies using Hill equation analysis reveal negative cooperativity (Hill coefficient = 0.18), indicating complex allosteric modulation .

Q. How can contradictory findings on HCTL’s role in cardiac remodeling be resolved?

While some studies report collagen accumulation and fibrosis in hyperhomocysteinemic models , others show no direct structural changes. Discrepancies may arise from differences in HCTL dosage (low vs. high), exposure duration, or compensatory antioxidant pathways. Standardizing models (e.g., organotypic cultures with defined HCTL concentrations) and measuring oxidative stress markers (e.g., superoxide radicals) could clarify these effects .

Q. What advanced synthesis strategies utilize HCTL for bio-based material development?

HCTL’s thiolactone ring enables nucleophilic ring-opening reactions with amines, releasing reactive thiols. Itaconic acid functionalized with HCTL forms monomers for radical or step-growth polymerization, yielding sustainable polymers with applications in drug delivery . Key steps include amidification in aqueous media and Michael addition for crosslinking .

Q. Why do studies report conflicting data on caspase dependence in HCTL-induced apoptosis?

In HL-60 cells, HCTL activates caspase-3 and DNA fragmentation , whereas endothelial cell apoptosis occurs independently of caspases, involving phosphotidylserine exposure and oxidative stress . Cell-type-specific differences in redox signaling (e.g., glutathione levels) and death receptor expression may explain these variations .

Q. How does HCTL interact with antioxidant systems to modulate oxidative stress?

HCTL depletes glutathione (GSH) by forming mixed disulfides, exacerbating ROS production. Paradoxically, N-acetylcysteine ethyl ester (NACET) rescues HCTL-induced insulin resistance by restoring GSH pools, highlighting thiol-redox interplay . Assays measuring GPx1 and SOD activity in HCTL-treated cells are critical for mechanistic studies .

Q. What experimental approaches elucidate HCTL’s impact on insulin signaling?

HCTL disrupts insulin receptor substrate-1 (IRS-1) phosphorylation in hepatocytes, impairing glycogen synthesis. Methodologies include:

  • Western blotting : To track IRS-1/Akt pathway activation.
  • Glucose uptake assays : Using 2-NBDG in cultured adipocytes.
  • ROS scavenging experiments : Co-treatment with NACET to test reversibility .

Methodological Considerations

  • Synthesis : Recombinant α-amino-ε-caprolactam racemase and SAH hydrolase enable scalable HCTL-to-SAH conversion for cofactor studies .
  • Toxicity Screening : Combine MTT assays with O₂⁻ quantification (e.g., lucigenin chemiluminescence) to dissect cytotoxic vs. oxidative effects .
  • Protein Modification : Use fluorescamine labeling to detect lysine acylation in homocysteinylated proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.